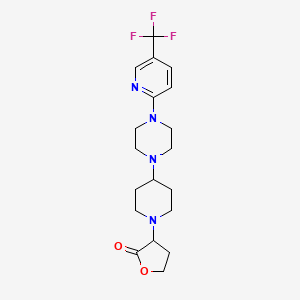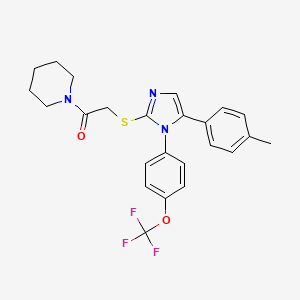
3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one is a synthetic compound that has gained significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structural configuration, incorporating a trifluoromethyl group, a piperazine ring, and a dihydrofuran moiety, which collectively contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one typically involves multi-step reactions starting from commercially available starting materials. Key steps might include:
Formation of the pyridine intermediate, often through a nucleophilic aromatic substitution reaction.
Introduction of the trifluoromethyl group via halogen exchange reactions or through specific trifluoromethylation processes.
Coupling of the pyridine intermediate with a piperazine ring through amide bond formation.
Construction of the dihydrofuran moiety via cyclization reactions, often involving acid or base catalysis to form the furan ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve streamlined processes to improve yield and reduce costs. This typically involves the use of continuous flow reactors, optimized reaction conditions, and robust purification methods to ensure high purity of the final product.
化学反応の分析
Types of Reactions it Undergoes: 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one undergoes a variety of chemical reactions including:
Oxidation reactions, where the compound is oxidized to form corresponding oxides.
Reduction reactions, often involving the reduction of the trifluoromethyl group.
Substitution reactions, particularly nucleophilic substitutions at the pyridine ring.
Common Reagents and Conditions Used: Reactions involving this compound frequently use reagents such as:
Oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents such as lithium aluminum hydride for reduction processes.
Nucleophiles like amines or alkoxides for substitution reactions.
Major Products Formed from These Reactions: The major products formed from these reactions typically include oxidized derivatives, reduced forms of the parent compound, and substituted products where the pyridine ring has been modified.
科学的研究の応用
In scientific research, 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one has several applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules due to its reactivity and the presence of functional groups that can be modified.
Biology: : Studied for its potential interactions with biological macromolecules, providing insights into enzyme inhibition or receptor binding.
Medicine: : Investigated for its pharmacological properties, including potential roles as an anti-inflammatory, antiviral, or anticancer agent.
Industry: : Utilized in the development of new materials or as a catalyst in chemical processes due to its unique structural features.
作用機序
The compound exerts its effects through specific molecular mechanisms. The trifluoromethyl group often enhances lipophilicity and metabolic stability, allowing better interaction with biological targets. The piperazine and piperidin moieties facilitate binding to receptors or enzymes, modulating their activity. This compound likely targets pathways involved in inflammation, cell proliferation, or viral replication, although precise molecular pathways are still under investigation.
類似化合物との比較
Compared to similar compounds, 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one stands out due to its trifluoromethyl group, which imparts unique electronic and steric properties.
Similar Compounds: : 3-(4-(4-(4-chlorophenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one, 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one.
Uniqueness: : The trifluoromethyl group differentiates it by offering enhanced metabolic stability and lipophilicity, potentially leading to improved biological activity and reduced metabolic degradation compared to its analogs.
This thorough exploration highlights the compound's synthesis, reactivity, and multifaceted roles in scientific research, providing a foundation for further study and application.
特性
IUPAC Name |
3-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O2/c20-19(21,22)14-1-2-17(23-13-14)26-10-8-24(9-11-26)15-3-6-25(7-4-15)16-5-12-28-18(16)27/h1-2,13,15-16H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHOTBRMWHJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540481.png)
![Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate](/img/structure/B2540482.png)
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)
![N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2540484.png)


![3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol](/img/structure/B2540492.png)
![N-cycloheptyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2540496.png)
![2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2540497.png)
![2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B2540498.png)
![4-ethoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2540499.png)

![Ethyl 4-amino-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B2540502.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2540503.png)
